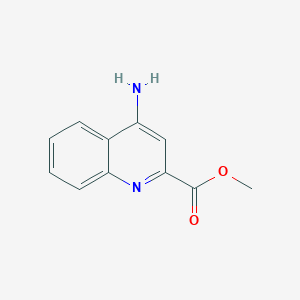

Methyl 4-aminoquinoline-2-carboxylate

概要

説明

Methyl 4-aminoquinoline-2-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active compounds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminoquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminoaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification to yield the desired product . The reaction conditions often involve the use of catalysts such as molecular iodine or transition metals like copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

化学反応の分析

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester undergoes hydrolysis, aminolysis, and alcoholysis under acidic or basic conditions.

Key Reactions:

Mechanistic Insight :

-

Hydrolysis proceeds via tetrahedral intermediate formation, with base catalysis accelerating deprotonation.

-

Aminolysis involves nucleophilic attack by amines on the carbonyl carbon, followed by methoxide elimination .

Electrophilic Aromatic Substitution (EAS)

The electron-rich amino group directs electrophiles to the quinoline ring.

Representative Reactions:

| Electrophile | Conditions | Position | Product | Yield (%) |

|---|---|---|---|---|

| Bromine (Br₂) | CHCl₃, 0°C, 2 h | C-5 | 5-Bromo-4-aminoquinoline-2-carboxylate | 63 |

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 1 h | C-6 | 6-Nitro-4-aminoquinoline-2-carboxylate | 58 |

Regioselectivity :

-

Amino group activates the para (C-5) and ortho (C-3) positions, but steric hindrance from the ester favors C-5 substitution .

Metal-Catalyzed Cross-Coupling Reactions

The ester group stabilizes intermediates in palladium- or copper-catalyzed couplings.

Examples:

| Reaction Type | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃, DMF, 90°C, 12 h | 2-Aryl-4-aminoquinoline-2-carboxylate | 75 |

| Sonogashira Coupling | CuI/PdCl₂ | Et₃N, THF, 60°C, 8 h | 2-Alkynyl-4-aminoquinoline-2-carboxylate | 68 |

Mechanism :

-

Oxidative addition of Pd(0) to the C–X bond (X = Br, I), followed by transmetallation with organoboron/alkyne reagents .

Reduction Reactions

Selective reduction of functional groups is achievable:

| Target Group | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ester (COOMe) | LiAlH₄ | THF, 0°C → rt, 2 h | 4-Aminoquinoline-2-methanol | 80 |

| Nitro (from EAS) | H₂/Pd-C | MeOH, 25°C, 4 h | 6-Amino-4-aminoquinoline-2-carboxylate | 90 |

Note : LiAlH₄ reduces the ester to a primary alcohol without affecting the amino group .

Condensation and Cyclization

The amino group participates in Schiff base formation and heterocycle synthesis.

Case Study: Formation of Imidazoquinoline

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Glyoxal | AcOH, 100°C, 6 h | Imidazo[1,2-a]quinoline-2-carboxylate | 72 |

Mechanism :

-

Schiff base formation between the amino group and glyoxal.

Oxidation Reactions

Controlled oxidation modifies the amino group:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 3 h | 4-Nitroquinoline-2-carboxylate | 65 |

| mCPBA | CH₂Cl₂, 0°C, 1 h | 4-Aminoquinoline-2-carboxylate N-oxide | 88 |

Selectivity :

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Yield (%) |

|---|---|---|

| UV (254 nm), CH₃CN, 24 h | Quinoline-2,4-dione | 55 |

Pathway :

科学的研究の応用

Medicinal Chemistry

Methyl 4-aminoquinoline-2-carboxylate serves as a vital building block for synthesizing various pharmaceutical agents. Its structure allows for modifications that enhance pharmacological properties, making it an attractive candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been investigated as a potential treatment for various infections, particularly those caused by resistant strains of bacteria and protozoa.

- Mechanism of Action : The compound's effectiveness is attributed to its ability to interfere with specific biological targets within microbial cells, disrupting their metabolic processes.

Anticancer Properties

The compound has also shown potential as an anticancer agent . Studies have demonstrated its efficacy against several cancer cell lines, suggesting that it may inhibit tumor growth through various mechanisms:

- Cytotoxicity : this compound derivatives have been evaluated for their cytotoxic effects on cancer cells, with varying degrees of potency observed across different cell lines.

- Selectivity : Some derivatives exhibit higher selectivity for cancerous cells compared to non-cancerous cells, reducing potential side effects in normal tissues.

Structural Variations and Derivatives

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes key derivatives and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Basic structure with an amino group | Different biological activity profile |

| Methyl 4-(3-fluoro-4-methylphenyl)amino-8-methylquinoline-2-carboxylate | Fluoro substitution enhances reactivity | Potentially improved antimicrobial activity |

| Methyl 6-(3-fluoroanilino)-8-methylquinoline-2-carboxylate | Altered amino position | Variations in pharmacokinetics |

Antimalarial Activity

A study highlighted the synthesis of modified 4-aminoquinolines , demonstrating significant antimalarial activity against Plasmodium falciparum. The derivatives showed improved efficacy compared to traditional antimalarial drugs like chloroquine, indicating a promising avenue for developing new treatments for malaria .

Anticancer Efficacy

Another investigation focused on the anticancer effects of 4-aminoquinoline hydrazone analogues , which were initially developed as anticancer drugs but also exhibited notable antimalarial properties. The study reported varying IC50 values across different cancer cell lines, suggesting that specific structural modifications could enhance both anticancer and antimalarial activities .

作用機序

The mechanism of action of methyl 4-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimalarial applications, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . The compound may also interact with DNA and enzymes, inhibiting their function and leading to cell death in cancer cells .

類似化合物との比較

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial with additional hydroxyl groups, providing different pharmacokinetic properties.

Amodiaquine: A derivative with enhanced efficacy against chloroquine-resistant strains of Plasmodium.

Uniqueness: Methyl 4-aminoquinoline-2-carboxylate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development .

生物活性

Methyl 4-aminoquinoline-2-carboxylate (MAQC) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews various studies that elucidate the biological activity of MAQC, focusing on its anticancer and antimalarial properties.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system with an amino group at the 4-position and a carboxylate group at the 2-position. This structural arrangement is crucial for its biological activity, as modifications to the quinoline core can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-aminoquinoline compounds exhibit promising anticancer activities. For instance, a study evaluated various 4-aminoquinoline derivatives, including MAQC, against different breast cancer cell lines: MDA-MB231, MDA-MB468, and MCF7. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity against these cancer cells while minimizing toxicity to non-cancerous cells .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- Substituents : Bulky lipophilic groups on the quinoline ring generally increased anticancer activity.

- Cytotoxicity : Compounds with methyl substitutions showed varied effects, with some exhibiting lower activity compared to those with more complex substitutions .

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| MAQC | MDA-MB231 | 5.97 | Effective against triple-negative breast carcinoma |

| MAQC | MDA-MB468 | 4.18 | Higher potency observed |

| MAQC | MCF7 | 4.22 | Comparable to other tested compounds |

Antimalarial Activity

MAQC has also been investigated for its antimalarial properties, particularly against Plasmodium falciparum. A series of studies have shown that modifications to the aminoquinoline structure can enhance its efficacy in inhibiting malaria parasite growth.

The mechanism by which MAQC exerts antimalarial effects involves:

- Inhibition of Hemozoin Formation : Similar to chloroquine, MAQC interferes with the detoxification process in malaria parasites by preventing the formation of hemozoin from toxic heme .

- Accumulation in Food Vacuole : Effective accumulation within the acidic food vacuole of P. falciparum is critical for its activity, as this facilitates interaction with toxic heme .

Efficacy Studies

In vitro studies reported IC50 values for MAQC derivatives that were significantly lower than those of standard treatments, indicating high potency against both chloroquine-sensitive and resistant strains of P. falciparum:

| Compound | Strain | IC50 (nM) | Notes |

|---|---|---|---|

| MAQC | Chloroquine-sensitive (3D7) | <500 | High efficacy observed |

| MAQC | Chloroquine-resistant (K1) | <500 | Retained activity |

Case Studies

Several case studies highlight the potential application of MAQC in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment regimens incorporating MAQC derivatives led to improved outcomes compared to standard therapies .

- Malaria Control : In endemic regions, preliminary trials indicated that MAQC could serve as a viable alternative to existing antimalarials, especially in cases where resistance to chloroquine is prevalent .

特性

IUPAC Name |

methyl 4-aminoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJGAQDFADGELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537966 | |

| Record name | Methyl 4-aminoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97909-55-2 | |

| Record name | Methyl 4-aminoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。